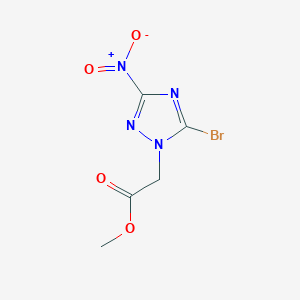

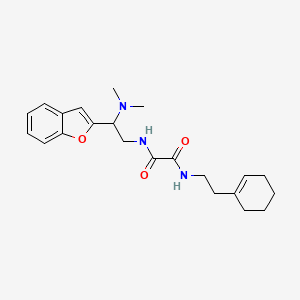

methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

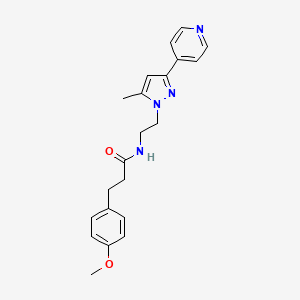

“Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . This ring is a significant structural moiety in many pharmaceutical drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds can lead to the formation of various derivatives .Scientific Research Applications

Synthesis and Pharmacological Applications

The synthesis of compounds related to "methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate" has been a focus in the development of new pharmacological agents. For instance, Abdel-Wahab et al. (2008) described the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate. The pharmacological screening of these compounds showed good antihypertensive activity and low toxicity, highlighting the potential of these derivatives in medicinal chemistry (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Crystal Structure and Reactivity Studies

Ahmed et al. (2016) conducted a study on the click one-pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of two newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles. The molecular structures of the title compounds were stabilized by weak intermolecular hydrogen bonding interactions to form dimers, and DFT calculations were performed to probe structural properties. The study provides insights into the stability and reactivity of these compounds, which could be crucial for designing drugs and materials (Ahmed et al., 2016).

Electrophilic Substitution Reactions

Brown and McGeary (1994) explored the N-alkylation and electrophilic substitution reactions of 2-methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, including bromination, nitration, and nitrosation. This work contributes to the understanding of the reactivity of these heterocyclic compounds, which is relevant for the synthesis of new chemical entities with potential application in various scientific fields (Brown & McGeary, 1994).

Future Directions

Properties

IUPAC Name |

methyl 2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O4/c1-14-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJSFPHJDGOMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)

![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)

![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)